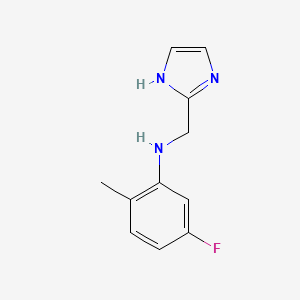

5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

CAS No.: 1249279-06-8

Cat. No.: VC4512917

Molecular Formula: C11H12FN3

Molecular Weight: 205.236

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249279-06-8 |

|---|---|

| Molecular Formula | C11H12FN3 |

| Molecular Weight | 205.236 |

| IUPAC Name | 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |

| Standard InChI | InChI=1S/C11H12FN3/c1-8-2-3-9(12)6-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |

| Standard InChI Key | GAFJNHKDIBKFPM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)NCC2=NC=CN2 |

Introduction

5-Fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a fluorine atom, an imidazole ring, and a methyl group attached to an aromatic amine structure. It has potential applications in medicinal chemistry and drug development due to its structural features, which are often associated with bioactivity.

Molecular Formula and Weight

Structural Features

-

The compound consists of:

Chemical Identifiers

Synthesis

The synthesis of 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves:

-

Starting Materials:

-

Fluorinated aniline derivatives.

-

Imidazole derivatives functionalized for alkylation.

-

-

Reaction Steps:

-

Nucleophilic substitution or alkylation reactions to attach the imidazole group to the amine nitrogen.

-

Introduction of the fluorine atom via selective halogenation or using fluorinated precursors.

-

-

Purification:

-

Chromatographic techniques such as HPLC or recrystallization are used to isolate and purify the final product.

-

Potential Bioactivity

Compounds containing both fluorine and imidazole moieties are known for their pharmacological properties, including:

Drug Design

The inclusion of fluorine improves:

-

Lipophilicity, enhancing membrane permeability.

-

Metabolic stability, increasing half-life in biological systems .

Limitations

-

Limited experimental data on biological activity specific to this compound.

-

Lack of detailed pharmacokinetic studies.

Future Directions

Further studies are needed to:

-

Evaluate cytotoxicity against cancer cell lines.

-

Investigate enzyme-binding affinities.

-

Explore derivatives with enhanced activity or reduced toxicity.

This compound represents a promising scaffold for developing new therapeutic agents, but additional research is necessary to fully characterize its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume